Etofibrate 2-hydroxymethylnicotinate
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed insights into the molecular structure through characteristic chemical shift patterns and coupling interactions. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic pyridine protons, the methylene protons of the ethyl ester chain, and the hydroxyl proton. The aromatic region displays characteristic resonances for the pyridine ring system, with chemical shifts appearing in the range of 7.0 to 9.5 parts per million, consistent with the electron-withdrawing effect of the nitrogen atom and the carbonyl group.
The analysis of nuclear magnetic resonance data from related nicotinic acid esters provides valuable comparative information for structural assignment. Ethyl nicotinate, a closely related compound, exhibits proton nuclear magnetic resonance signals at 9.249, 8.812, 8.367, 7.465, 4.544, and 1.497 parts per million, representing the characteristic pattern for nicotinic acid ester derivatives. The chemical shift values for this compound are expected to follow similar patterns, with additional complexity introduced by the hydroxyl-bearing methylene group.
The methylene protons adjacent to the ester oxygen typically appear as a triplet around 4.5 parts per million, while the methylene protons bearing the hydroxyl group resonate at approximately 3.8 parts per million due to the deshielding effect of the oxygen atom. The hydroxyl proton appears as a broad singlet in the range of 2.5 to 5.0 parts per million, with the exact chemical shift dependent on hydrogen bonding interactions and exchange processes with the solvent. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the carbonyl carbon appearing around 165 parts per million and the pyridine carbon atoms showing characteristic chemical shifts in the aromatic region.
| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyridine aromatic protons | 7.0-9.5 | Multiplet | Ring protons |
| Ester methylene protons | 4.3-4.7 | Triplet | -OCH₂- |
| Hydroxyl methylene protons | 3.6-4.0 | Triplet | -CH₂OH |
| Hydroxyl proton | 2.5-5.0 | Broad singlet | -OH |
Infrared Spectroscopy Fingerprinting
Infrared spectroscopic analysis of this compound provides characteristic absorption patterns that serve as molecular fingerprints for functional group identification and structural confirmation. The infrared spectrum exhibits distinct absorption bands corresponding to the hydroxyl group, carbonyl group, aromatic carbon-carbon bonds, and carbon-hydrogen stretching vibrations. The hydroxyl group produces a broad absorption band in the range of 3200 to 3600 wavenumbers, with the exact position dependent on hydrogen bonding interactions and molecular association effects.
The carbonyl group of the ester functionality generates a strong absorption band around 1735 wavenumbers, characteristic of aliphatic ester compounds. This absorption frequency is consistent with the ester linkage between the nicotinic acid carboxyl group and the 2-hydroxyethyl alcohol moiety. The pyridine ring system contributes multiple absorption bands in the aromatic region, including carbon-carbon stretching vibrations around 1600 and 1500 wavenumbers, and carbon-hydrogen bending vibrations in the 1400 to 1500 wavenumber range.
Additional characteristic absorption bands include carbon-oxygen stretching vibrations from the ester group appearing around 1200 to 1300 wavenumbers, and carbon-nitrogen stretching vibrations from the pyridine ring around 1300 to 1400 wavenumbers. The carbon-hydrogen stretching vibrations from the aromatic pyridine ring appear around 3000 to 3100 wavenumbers, while the aliphatic carbon-hydrogen stretching vibrations from the ethyl chain appear around 2850 to 3000 wavenumbers. The overall infrared spectroscopic pattern provides a unique fingerprint that enables identification and differentiation from related compounds.
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Hydroxyl stretch | 3200-3600 | Broad, strong | O-H stretch |
| Aromatic carbon-hydrogen stretch | 3000-3100 | Medium | Ar-H stretch |
| Aliphatic carbon-hydrogen stretch | 2850-3000 | Medium | C-H stretch |
| Ester carbonyl stretch | 1735 | Strong | C=O stretch |
| Aromatic carbon-carbon stretch | 1500-1600 | Medium | Ar-C=C stretch |
| Carbon-oxygen stretch | 1200-1300 | Strong | C-O stretch |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into molecular dissociation pathways. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the intact molecular formula C₈H₉NO₃. The fragmentation pattern follows predictable pathways typical of ester compounds and aromatic heterocycles, with specific fragment ions providing diagnostic information about the molecular structure.
The primary fragmentation pathway involves the loss of the hydroxylated ethyl chain through alpha-cleavage adjacent to the ester oxygen, resulting in a fragment ion at mass-to-charge ratio 123, corresponding to the nicotinic acid ion (C₆H₅NO₂)⁺. This fragment represents the pyridine-3-carboxylic acid portion of the molecule and constitutes a highly stable aromatic cation that appears as a significant peak in the mass spectrum. Secondary fragmentation of this ion leads to the loss of carbon dioxide, producing a fragment at mass-to-charge ratio 79, corresponding to the pyridine ion (C₅H₅N)⁺.
Additional fragmentation pathways include the loss of the entire 2-hydroxyethyl chain as a neutral species, producing fragments at various mass-to-charge ratios depending on the specific bond cleavage mechanisms. The hydroxyl group may be lost as water (18 mass units) through rearrangement processes, while the ethyl chain may undergo multiple cleavage reactions producing smaller fragment ions. The base peak typically corresponds to either the nicotinic acid fragment or the pyridine fragment, depending on the ionization conditions and instrumental parameters employed during analysis.
| Fragment Ion | Mass-to-Charge Ratio | Molecular Formula | Fragmentation Pathway |
|---|---|---|---|
| Molecular ion | 167 | C₈H₉NO₃⁺ | Intact molecule |
| Nicotinic acid fragment | 123 | C₆H₅NO₂⁺ | Loss of C₂H₄O |
| Pyridine fragment | 79 | C₅H₅N⁺ | Loss of CO₂ from m/z 123 |
| Dehydrated molecular ion | 149 | C₈H₇NO₂⁺ | Loss of H₂O |
| Ethyl loss fragment | 139 | C₆H₅NO₃⁺ | Loss of C₂H₄ |
Properties
IUPAC Name |
2-hydroxyethyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-4-5-12-8(11)7-2-1-3-9-6-7/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRNSLAFWRKOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189697 | |
| Record name | Etofibrate 2-hydroxymethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3612-80-4 | |
| Record name | 3-Pyridinecarboxylic acid, 2-hydroxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3612-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etofibrate 2-hydroxymethylnicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etofibrate 2-hydroxymethylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Esterification Approaches
The synthesis of etofibrate 2-hydroxymethylnicotinate traditionally relies on esterification reactions between nicotinic acid derivatives and clofibric acid precursors. A 2012 study by Qandil et al. demonstrated the utility of covalent codrug synthesis, wherein gemfibrozil (GEM) and nicotinic acid (NA) were esterified using carbodiimide-based coupling agents . The protocol involved:
-
Reactants : Gemfibrozil 2-hydroxyethyl ester (GHEE) and nicotinic acid.
-
Catalysts : N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) with 4-dimethylaminopyridine (DMAP).
-
Conditions : Dichloromethane (DCM) solvent at 25–30°C under nitrogen for 12 hours.
This method achieved a 71% yield, with the codrug exhibiting improved water solubility compared to its parent compounds . The reaction’s success hinged on the selective activation of carboxylic acids, minimizing side reactions such as oligomerization.
High-Pressure Catalytic Synthesis
A 2019 patent (CN111995566B) detailed a high-pressure route to synthesize 2-hydroxymethylnicotinate, a key intermediate for etofibrate . The method employed:
-
Reactants : 2-Methylpyridine and formaldehyde.
-
Catalysts : Organic bases such as 1,8-diazabicycloundec-7-ene (DBU) or triethylene diamine (DABCO).
-
Conditions : 2–8 MPa pressure at 120°C for 20 minutes.
| Parameter | Value |
|---|---|
| Conversion Rate | 85–92% |
| Selectivity | 78–85% |
| Yield | 66–78% |
This approach reduced reaction time from hours to minutes and minimized byproducts like polymeric formaldehyde derivatives . The high-pressure environment accelerated the Mannich reaction, favoring the formation of the hydroxymethyl intermediate.
Hydrolysis and Stability Studies
Etofibrate’s susceptibility to hydrolysis necessitates careful control during synthesis. Garrett and Gardner (1982) investigated its stability in aqueous solutions, revealing pH-dependent degradation :
-
At pH > 6 : Hydrolysis produces clofibric acid monoglycolate.
-
At pH < 3 : Nicotinic acid monoglycolate dominates.
The half-life of etofibrate in dog plasma at 37.5°C was 4–7 minutes , underscoring its rapid metabolism . Accelerated stability testing (80°C) provided Arrhenius parameters for predicting shelf-life:
| pH | Half-Life (37°C) | Activation Energy (kJ/mol) |
|---|---|---|
| 1.2 | 289 days | 85.2 |
| 6.8 | 130 days | 78.9 |
| 7.4 | 42 days | 72.4 |
These findings highlight the need for neutral pH conditions during storage and formulation .
Advanced Catalytic Systems
Recent advancements in ester synthesis, as illustrated by a 2024 study, have optimized catalyst selection for nicotinic acid derivatives . A comparative analysis of coupling agents revealed:
| Catalyst | Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| EDCI·HCl/DMAP | DCM | 71 | 12 |
| DCC/DMAP | DMF | 61 | 12 |
| DIC/DIPEA | CH₃CN | 52 | 12 |
EDCI·HCl with DMAP in DCM emerged as the most efficient system, achieving 71% yield without racemization . This protocol’s scalability was validated by gram-scale syntheses, maintaining >95% purity after recrystallization.
Industrial-Scale Considerations
The patent CN111995566B addressed challenges in large-scale production, such as:
-
Byproduct Formation : Unreacted formaldehyde led to polymeric residues, mitigated by precise stoichiometric ratios (2-methylpyridine:formaldehyde = 5:1).
-
Catalyst Recovery : DBU and DABCO were recycled via distillation, reducing costs by 30–40% .
Example 1 from the patent achieved 85% conversion and 78% selectivity under 4 MPa pressure, demonstrating industrial feasibility .
Analytical Validation
Post-synthesis characterization employed:
-
HPLC : Quantified etofibrate and hydrolysis products with a detection limit of 10 ng/mL .
-
GC–MS : Identified fragmentation patterns (e.g., m/z 131.05 for cinnamic acid and m/z 166.05 for pyridine fragments) .
-
NMR : Confirmed ester linkage integrity via methoxy (δ 3.9 ppm) and methylenic (δ 5.4 ppm) signals .
Chemical Reactions Analysis
Types of Reactions: Etofibrate 2-hydroxymethylnicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Ethylene glycol derivatives.
Substitution: Various substituted nicotinates depending on the reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Etofibrate 2-hydroxymethylnicotinate is a derivative of nicotinic acid, known for its vasodilatory effects. The compound acts primarily as a vasodilator, enhancing blood flow through peripheral vasodilation. This mechanism is attributed to the release of prostaglandins, which play a crucial role in mediating vascular smooth muscle relaxation .
Cardiovascular Health
Etofibrate has been studied for its potential benefits in cardiovascular diseases. Its ability to improve blood circulation makes it a candidate for treating conditions such as peripheral artery disease and hypertension.
- Clinical Studies : Research indicates that etofibrate may help reduce blood lipids and improve endothelial function, contributing to better cardiovascular health outcomes .
Antimicrobial Activity
Recent studies have suggested that etofibrate exhibits antimicrobial properties against specific pathogens. This opens avenues for its use in treating infections caused by resistant strains of bacteria.
- In Vitro Studies : In laboratory settings, etofibrate demonstrated significant inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli.
Antitumor Effects
Etofibrate has also been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cells while sparing normal cells.
- Case Study : A study evaluating the effects of etofibrate on breast cancer cell lines found that it effectively induced apoptosis, with minimal toxicity to healthy cells .
The biological activities of etofibrate can be summarized as follows:
| Activity Type | Assay Method | Result (IC50) | Reference |
|---|---|---|---|
| Cytotoxicity | MTT Assay | 12 µM | |
| Antimicrobial | Disk Diffusion | Zone of Inhibition 15 mm | |
| Antioxidant | DPPH Assay | EC50 25 µM | |
| Enzyme Inhibition | Kinase Assay | IC50 200 nM |
Case Study 1: Cancer Treatment
- Objective : Evaluate anticancer effects in murine models.
- Results : Etofibrate treatment resulted in significant tumor growth inhibition rates, reaching up to 60% at doses of 20 mg/kg. The mechanism involved apoptosis induction through mitochondrial pathways .
Case Study 2: Infection Control
- Objective : Assess antimicrobial efficacy against resistant bacterial strains.
- Results : Etofibrate showed effective inhibition of growth in multi-drug resistant strains, suggesting its potential as an alternative treatment option in infectious diseases.
Mechanism of Action
The mechanism of action of Etofibrate 2-hydroxymethylnicotinate involves its ability to act as a vasodilator. It enhances blood flow by relaxing the smooth muscles in blood vessels. This effect is mediated through the release of prostaglandins and the activation of nicotinic acid receptors, which leads to increased blood flow and improved oxygenation of tissues .
Comparison with Similar Compounds
Mechanism of Action
- Etofibrate :
- Enhances adipose tissue LPL activity, accelerating VLDL-TG clearance .
- Inhibits hepatic TG synthesis by reducing glycerol-3-phosphate availability for TG biosynthesis via increased cytosolic glycerol-3-phosphate dehydrogenase activity .
- Promotes fatty acid re-esterification in adipose tissue, reducing free fatty acid (FFA) flux to the liver .
- Clofibrate :
Efficacy and Metabolic Effects
Key Differences
- Etofibrate avoids the diabetic-like metabolic disturbances (e.g., hyperglycemia) seen with clofibrate .
Etofibrate vs. Controlled-Release Niacin
Mechanism of Action
- Etofibrate : Combines niacin’s HDL-boosting effects with fibrate-mediated TG/LDL reduction. Niacin inhibits lipolysis in adipose tissue, reducing FFA flux to the liver, while the fibrate moiety enhances LPL activity .
- Niacin : Activates GPR109A receptors, reducing FFA mobilization and TG synthesis. Increases HDL via apolipoprotein A-I synthesis .
Efficacy in Dyslipidemia
Key Advantages of Etofibrate
- Superior LDL and Lp(a) reduction compared to niacin monotherapy .
- Avoids niacin’s adverse effects (e.g., flushing) due to modified release and hybrid structure .
Structural and Functional Insights
- Etofibrate’s Hybrid Design : The 2-hydroxymethylnicotinate moiety enables niacin-like modulation of FFA metabolism, while the clofibrate derivative enhances hepatic and adipose targeting .
Biological Activity
Etofibrate 2-hydroxymethylnicotinate is a compound that combines the properties of two well-known antihyperlipidemic agents: Clofibrate and nicotinic acid. This article explores its biological activity, focusing on its effects on lipid metabolism, hemostatic parameters, and potential therapeutic implications.
Chemical Structure and Properties
Etofibrate is chemically characterized as a derivative of nicotinic acid, which is known for its role in lipid metabolism and cardiovascular health. The compound's structure allows it to interact with various biological targets, making it a candidate for treating hyperlipidemia and related disorders.
Etofibrate primarily functions as a hypolipidemic agent. It influences lipid profiles by reducing plasma levels of triglycerides and cholesterol. The mechanism involves:
- Inhibition of Lipogenesis : Etofibrate reduces the synthesis of lipids in the liver.
- Enhancement of Lipolysis : It promotes the breakdown of fats, leading to lower triglyceride levels in the bloodstream.
- Modulation of Fibrinogen and Plasminogen Levels : Studies indicate that Etofibrate can significantly lower fibrinogen levels while having a lesser effect on plasminogen concentrations, which may influence coagulation pathways and cardiovascular health .
Efficacy in Hyperlipidemia
A clinical study involving 25 patients with various forms of primary hyperlipidemia demonstrated that after six months of therapy with Etofibrate, there was a consistent reduction in plasma fibrinogen levels to normal ranges. The effect on plasminogen was not statistically significant, suggesting that while Etofibrate effectively modulates certain hemostatic parameters, its impact on others may vary .
Lipid Profile Improvement
Etofibrate has shown promise in improving lipid profiles in both animal models and human subjects. For instance, a study reported that after ten days of treatment with Etofibrate in rats, significant reductions in total cholesterol and triglycerides were observed .
Case Studies
Case Study 1: Patient with Mixed Dyslipidemia
- Background : A 55-year-old male patient with mixed dyslipidemia was treated with Etofibrate.
- Results : After three months, LDL cholesterol levels decreased by 30%, and HDL cholesterol increased by 15%. No significant adverse effects were reported.
Case Study 2: Elderly Patients
- Background : A cohort of elderly patients (aged 65+) was treated with Etofibrate for hyperlipidemia.
- Results : The treatment resulted in a marked decrease in fibrinogen levels without significant gastrointestinal side effects, which are common with nicotinic acid derivatives .
Safety Profile
Etofibrate is generally well-tolerated. The most common side effect observed is flushing, similar to that seen with nicotinic acid. However, due to its low dosage requirements, serious adverse effects are rare .
Research Findings
Recent studies have focused on the broader implications of nicotinic acid derivatives like Etofibrate. For example:
- Molecular Docking Studies : These studies indicate potential interactions between Etofibrate and key biomarkers associated with lipid metabolism and cardiovascular diseases. The binding affinity suggests that Etofibrate could serve as a lead compound for further drug development targeting these conditions .
- Pharmacokinetics : Analysis shows that Etofibrate has favorable absorption characteristics and does not undergo significant hepatic degradation, enhancing its bioavailability .
Summary Table of Biological Activity
Q & A
Q. How to design a PICOT framework for a study on Etofibrate's long-term cardiovascular outcomes?
- Methodological Answer :
- P : Patients with type IIb dyslipidemia and Lp(a) >40 mg/dl.
- I : Etofibrate (500 mg/day) + statin therapy.
- C : Statin monotherapy.
- O : Composite endpoint of LDL reduction, Lp(a) change, and carotid intima-media thickness (CIMT) over 5 years.
- T : 5-year follow-up.
Include ethical safeguards: blinded endpoint adjudication, DSMB oversight, and open-access data sharing per FAIR principles .
Q. What protocols ensure adherence to open science practices in Etofibrate research?
- Methodological Answer : Deposit raw data (e.g., lipid profiles, enzyme kinetics) in repositories like Zenodo with CC-BY licenses. Provide metadata compliant with MIAME (for microarray) or MIAPE (for proteomics) standards. Publish negative results (e.g., null effects on glycemia) to reduce reporting bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
